

N-ethylhydroxylamine Hydrochloride physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-ethylhydroxylamine Hydrochloride**

Cat. No.: **B1365094**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **N-ethylhydroxylamine Hydrochloride**

Introduction

N-ethylhydroxylamine hydrochloride is a hydrochloride salt derivative of the organic compound N-ethylhydroxylamine.^[1] Characterized by a hydroxylamine functional group substituted with an ethyl group, this compound serves as a versatile and important reagent in modern organic chemistry.^[1] Its utility is most pronounced in the synthesis of pharmaceutical intermediates, where it functions as a potent reducing agent and a nucleophile for constructing complex molecular architectures.^{[1][2]} For researchers, scientists, and drug development professionals, a thorough understanding of its physical properties is paramount for its effective and safe application, ensuring reproducibility in experimental design and success in synthetic endeavors. This guide provides a detailed examination of these properties, grounded in authoritative data and practical insights.

Core Physicochemical Properties

A summary of the fundamental physical and chemical identifiers for **N-ethylhydroxylamine hydrochloride** is presented below. These values represent the most commonly cited data in technical literature and supplier specifications.

Property	Value	Source(s)
CAS Number	42548-78-7	[1][3][4][5][6]
Molecular Formula	C ₂ H ₈ CINO	[1][2][3][4][5][7][8]
Molecular Weight	97.54 g/mol	[1][2][3][5][7][8]
Appearance	White crystalline solid to yellow/colorless liquid or oil	[1][2][4][6][9]
Melting Point	37°C to 82°C (Discrepancy noted)	[4][5][7]
Boiling Point	91.4°C (at 760 mmHg)	[2][7]
Solubility	Soluble in water and ethanol; insoluble in non-polar solvents	[4]

Detailed Analysis of Physical Characteristics

Appearance and Physical State: A Case of Discrepancy

There are conflicting reports regarding the physical appearance of **N-ethylhydroxylamine hydrochloride**. It has been described as a white crystalline solid[1][4], a yellow clear liquid[9], a colorless liquid[2], and an oil[6]. This variability can be attributed to several factors critical for the experimental scientist to consider:

- **Hygroscopicity:** The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9] This absorption can cause the crystalline solid to deliquesce, or dissolve into a liquid, giving it an oily or liquid appearance, especially in humid environments.
- **Purity:** Commercially available batches often have a purity of around 97%.[3][5] The presence of minor impurities can depress the melting point and alter the physical appearance from a distinct solid to a semi-solid or oil.
- **Proximity to Melting Point:** With a reported melting point as low as 37°C[5][7], the compound can exist as a liquid at slightly elevated room temperatures, leading to its description as a liquid or oil.

For practical purposes, researchers should assume the compound is highly sensitive to atmospheric moisture and handle it accordingly, preferably in a controlled environment like a glove box or under an inert atmosphere.

Melting Point: Understanding the Range

A significant discrepancy exists in the reported melting point, with some sources citing 37°C[5] [7] and others a range of 78-82°C.[4] This wide variation is unusual for a small molecule and likely points to differences in the material being analyzed. The lower value of 37°C may correspond to a specific polymorph or, more likely, a sample with residual solvent or impurities. The higher range of 78-82°C is more characteristic of a salt of a small organic molecule. It is crucial for users to refer to the certificate of analysis for the specific batch they are using to ascertain the correct melting point and ensure process consistency.

Solubility Profile: The Role of Molecular Structure

N-ethylhydroxylamine hydrochloride's solubility is dictated by its ionic and polar nature. As a hydrochloride salt, it readily dissociates in polar protic solvents like water and ethanol.[4] The protonated amine and the chloride counter-ion facilitate strong ion-dipole interactions with water molecules, while the hydroxyl group can participate in hydrogen bonding. Conversely, its ionic character makes it insoluble in non-polar solvents like hexanes or diethyl ether, where it cannot form favorable intermolecular interactions.[4] This solubility profile is instrumental in its use in aqueous reaction media and for purification, where it can be precipitated by the addition of a non-polar anti-solvent.

Stability and Storage Protocols

The compound is generally stable under normal temperatures and pressures when stored correctly.[9] However, its hygroscopic nature is its primary liability.

Recommended Storage Protocol:

- Container: Store in a tightly sealed container to prevent moisture ingress.
- Environment: Keep in a cool, dry place away from direct sunlight.[2][9] Storage at room temperature is generally acceptable.[2][3]

- Atmosphere: For long-term storage or for use in moisture-sensitive reactions, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.
- Incompatibilities: Avoid strong oxidizing agents, with which it can react exothermically.[9]

Synthetic Workflow: A Validated Protocol

The preparation of **N-ethylhydroxylamine hydrochloride** is well-documented, with a robust method involving the protection of hydroxylamine, followed by alkylation and deprotection.[1][10][11][12] This process avoids the use of hazardous reagents like t-butyl azidoformate, which was previously used but is now known to be thermally unstable and shock-sensitive.[12]

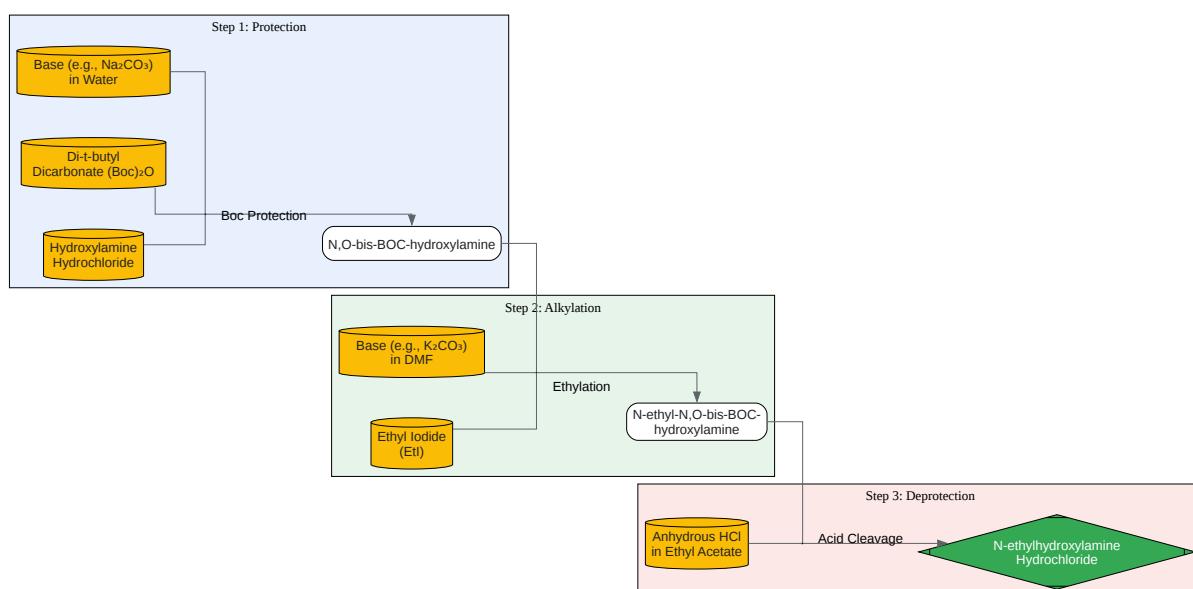
Experimental Protocol for Synthesis

This protocol is synthesized from methodologies described in authoritative patents.[10][11][12]

Step 1: Formation of N,O-bis(tert-butoxycarbonyl)hydroxylamine

- To a solution of hydroxylamine hydrochloride in water, add a base such as sodium carbonate.
- Cool the mixture and add di-tert-butyl dicarbonate (Boc anhydride) over a period of 30 minutes to 6 hours, maintaining a temperature between 10°C and 60°C.
- The N,O-bis-BOC-hydroxylamine product is isolated.

Step 2: Alkylation with Ethyl Halide


- Dissolve the N,O-bis-BOC-hydroxylamine product from Step 1 in a suitable solvent like dimethylformamide (DMF).
- Add a base, such as potassium carbonate, followed by an alkylating agent like ethyl iodide or ethyl bromide.
- The reaction is typically conducted at a temperature between 25°C and 35°C for 30 minutes to 1 hour.[10][11]

- The resulting N-ethyl-N,O-bis-BOC-hydroxylamine is isolated as an oil following aqueous workup and extraction.[10]

Step 3: Deprotection with Hydrochloric Acid

- Dissolve the oil from Step 2 in a solvent such as ethyl acetate.
- Treat the solution with anhydrous hydrochloric acid (HCl gas or a solution in a non-aqueous solvent).
- The reaction is maintained at 30°C to 40°C for 30 minutes to 3 hours to cleave the BOC protecting groups.[10][11]
- The final product, **N-ethylhydroxylamine hydrochloride**, precipitates and can be isolated in high yield and purity.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)**Caption: Synthesis pathway for N-ethylhydroxylamine hydrochloride.**

Safety, Handling, and Hazard Profile

N-ethylhydroxylamine hydrochloride is classified as an irritant and should be handled with care.[4]

- GHS Hazard Statements: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
- Signal Word: Warning.[6][8]

Safe Handling Protocol

- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to control airborne levels.[9]
- Personal Protective Equipment (PPE):
 - Eyes: Wear chemical splash goggles.[4][9]
 - Skin: Wear appropriate protective gloves to prevent skin exposure.[4][9]
 - Clothing: A lab coat or other protective clothing is recommended to minimize skin contact. [9]
- Handling: Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing, and prevent ingestion and inhalation.[9]

First Aid Measures

- Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek immediate medical attention.[9]
- Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid.[9]
- Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

- Ingestion: If the victim is conscious, give 2-4 cupfuls of water or milk. Do not induce vomiting. Seek immediate medical attention.[9]

Conclusion

N-ethylhydroxylamine hydrochloride is a valuable synthetic reagent whose physical properties demand careful consideration for its successful and safe use. Its hygroscopic nature and the variability in its reported physical state and melting point are key technical challenges that researchers must manage through proper handling, storage, and batch-specific characterization. By understanding the interplay between its molecular structure and its physical behavior, scientists can fully leverage its reactivity in the development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Buy N-ethylhydroxylamine Hydrochloride | 42548-78-7 [smolecule.com]
- 2. N-Ethylhydroxylamine hydrochloride [myskinrecipes.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chembk.com [chembk.com]
- 5. chemwhat.com [chemwhat.com]
- 6. N-ethylhydroxylamine hydrochloride | 42548-78-7 [sigmaaldrich.com]
- 7. Page loading... [guidechem.com]
- 8. N-Ethylhydroxylamine hydrochloride | C2H8CINO | CID 10219386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. US5166436A - Method for the preparation of N-ethylhydroxylamine hydrochloride - Google Patents [patents.google.com]

- 11. HU209991B - Process for the preparation of n-ethyl-hydroxylamine hydrochloride - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- To cite this document: BenchChem. [N-ethylhydroxylamine Hydrochloride physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1365094#n-ethylhydroxylamine-hydrochloride-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com